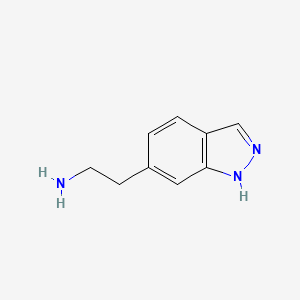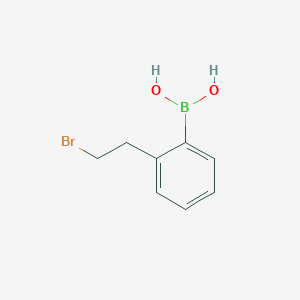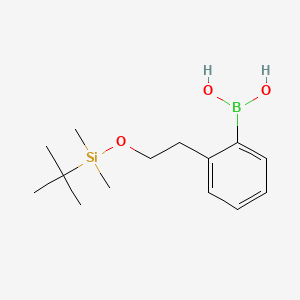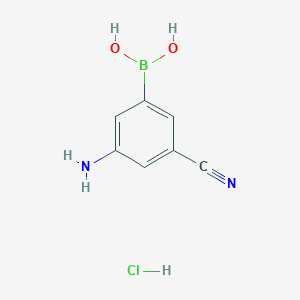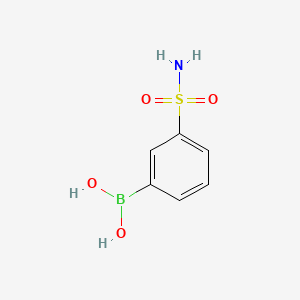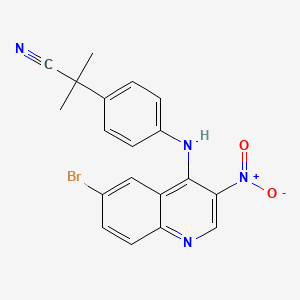
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
Overview
Description
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its role as an intermediate in the synthesis of PI3K/mTOR inhibitors, which are crucial in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves multiple steps. The process typically starts with 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile. The key steps include:
Nitration: : Introduction of a nitro group to the quinoline ring.
Chlorination: : Addition of a chlorine atom to the quinoline structure.
Alkylation: : Introduction of the alkyl group to form the desired compound.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Final substitution reaction to complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. The use of catalysts and advanced purification techniques would be employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of nitro groups to amines.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound is primarily used as an intermediate in the synthesis of PI3K/mTOR inhibitors, which are important in cancer research. These inhibitors play a crucial role in regulating cell growth and proliferation, making them valuable in the development of new cancer therapies.
Mechanism of Action
The mechanism by which 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile exerts its effects involves the inhibition of the PI3K/mTOR pathway. This pathway is critical for cell survival and proliferation, and its inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
This compound is unique in its structure and function compared to other similar compounds. Some similar compounds include:
6-Bromoquinolin-4-ol: : A precursor in the synthesis of the target compound.
2-(4-Nitrophenyl)acetonitrile: : Another precursor used in the synthesis process.
These compounds share structural similarities but differ in their functional groups and applications.
Properties
IUPAC Name |
2-[4-[(6-bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZRWFNXSNWGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655020 | |
| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915019-51-1 | |
| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile in pharmaceutical research?
A1: This compound serves as a crucial building block for synthesizing more complex molecules with potential therapeutic applications, particularly as PI3K/mTOR inhibitors []. These inhibitors play a vital role in regulating cell growth and survival, making them promising targets for cancer treatment. Understanding the synthesis and properties of this intermediate is essential for developing novel and effective therapies.
Q2: Can you describe the optimized synthetic route for this compound?
A2: The synthesis begins with 6-bromoquinolin-4-ol and proceeds through a five-step process involving nitration, chlorination, alkylation, reduction, and substitution to yield the desired compound []. This optimized method offers a practical approach for producing this valuable intermediate for further drug development research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

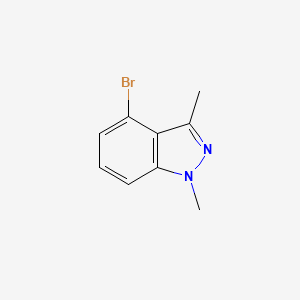
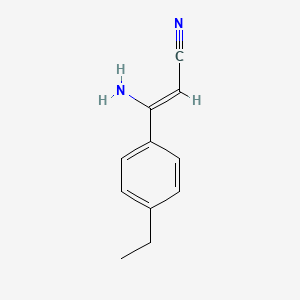
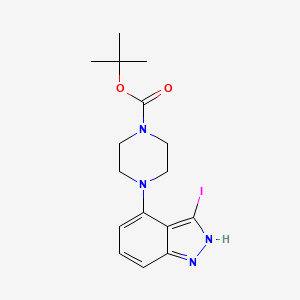
![tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1519946.png)
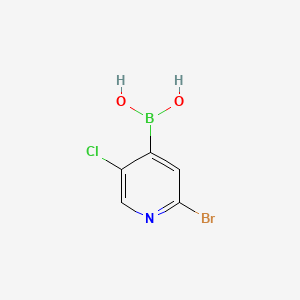
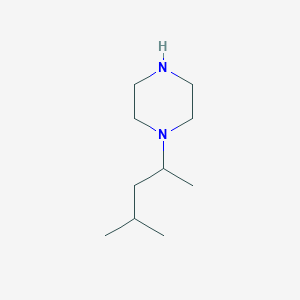
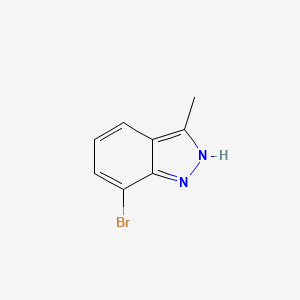
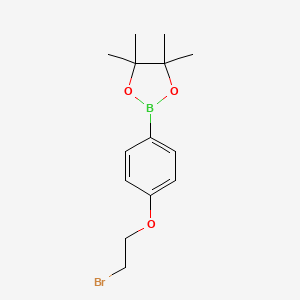
![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)
